molecular formula C16H24N7O8P B140239 Phosmidosine CAS No. 134966-01-1

Phosmidosine

Cat. No. B140239
M. Wt: 473.38 g/mol
InChI Key: HBJDRXMCLFRSGN-CRDJCKMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosmidosine is a nucleoside analogue that has been synthesized and studied for its potential applications in scientific research. It is a modified form of the nucleoside cytidine, in which the hydrogen atom at position 5 of the pyrimidine ring is replaced by a phosphonate group. This modification gives Phosmidosine unique properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism Of Action

Phosmidosine exerts its biological effects by interfering with nucleic acid synthesis. It is incorporated into the growing RNA or DNA chain, where it acts as a chain terminator, preventing further elongation. Phosmidosine also inhibits the activity of enzymes involved in nucleic acid metabolism, such as nucleoside kinases and polymerases.

Biochemical And Physiological Effects

Phosmidosine has been shown to have various biochemical and physiological effects, depending on the specific system studied. In general, it inhibits cell growth and proliferation by interfering with nucleic acid synthesis. It has also been shown to induce apoptosis, or programmed cell death, in certain cell types. Additionally, Phosmidosine has been reported to have immunomodulatory effects, such as enhancing the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

Phosmidosine has several advantages as a research tool. It is stable and can be easily synthesized in large quantities. It is also cell-permeable, allowing it to be used in live-cell experiments. However, Phosmidosine has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, it may have off-target effects on other cellular processes, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on Phosmidosine. One area of interest is the development of more potent and selective analogues that can be used as therapeutic agents. Another area of research is the study of Phosmidosine's effects on different types of cells and tissues. Finally, the use of Phosmidosine in combination with other drugs or therapies is an area of active investigation.

Scientific Research Applications

Phosmidosine has been studied for its potential applications in various scientific research fields, including biochemistry, molecular biology, and medicinal chemistry. It has been used as a probe to study the structure and function of nucleic acids, enzymes, and other biomolecules. Phosmidosine has also been investigated as a potential antiviral and anticancer agent.

properties

CAS RN

134966-01-1

Product Name

Phosmidosine

Molecular Formula

C16H24N7O8P

Molecular Weight

473.38 g/mol

IUPAC Name

(2S)-N-[[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H24N7O8P/c1-29-32(28,22-14(26)7-3-2-4-18-7)30-5-8-10(24)11(25)15(31-8)23-13-9(21-16(23)27)12(17)19-6-20-13/h6-8,10-11,15,18,24-25H,2-5H2,1H3,(H,21,27)(H2,17,19,20)(H,22,26,28)/t7-,8+,10+,11+,15+,32?/m0/s1

InChI Key

HBJDRXMCLFRSGN-CRDJCKMPSA-N

Isomeric SMILES

COP(=O)(NC(=O)[C@@H]1CCCN1)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O

SMILES

COP(=O)(NC(=O)C1CCCN1)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Canonical SMILES

COP(=O)(NC(=O)C1CCCN1)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O

synonyms

phosmidosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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